molecular formula C5H4ClN5 B1208903 8-氯-7H-嘌呤-6-胺 CAS No. 28128-28-1

8-氯-7H-嘌呤-6-胺

货号: B1208903
CAS 编号: 28128-28-1
分子量: 169.57 g/mol
InChI 键: FBVALAOQISRDRY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-chloro-7H-purin-6-amine, also known as 8-chloro-7H-purin-6-amine, is a useful research compound. Its molecular formula is C5H4ClN5 and its molecular weight is 169.57 g/mol. The purity is usually 95%.
The exact mass of the compound 8-chloro-7H-purin-6-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-chloro-7H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chloro-7H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成应用和化学反应性

  • 合成途径和互变异构: 该化合物作为N-甲氧基-9-甲基-9H-嘌呤-6-胺的合成前体,在合成Agelasine类似物时展现出一系列氨基/亚胺互变异构比例,这对于开发Agelasine类似物至关重要。这些化合物已被研究其反应性,包括N-7-和N6-烷基化,受C-2位置取代基影响,突显了其在有机合成中的多功能性 (Roggen & Gundersen, 2008)
  • 新颖合成技术: 通过铜催化偶联/环化的创新方法,已开发出一种合成6,9-二取代嘌呤-8-酮的技术。这种技术展示了该化合物在生成新颖嘌呤衍生物中的实用性,强调了其在药物化学中的作用 (Zhong & Sun, 2010)

生物学和药理潜力

  • 抗分枝杆菌和抗原虫活性: 对8-氯-7H-嘌呤-6-胺衍生物进行了生物活性评估。具体来说,对N-甲氧基-9-甲基-9H-嘌呤-6-胺的2-位取代修饰被发现可以增强其抗分枝杆菌和抗原虫效果,某些取代物改善了对癌细胞系的活性,展示了其在药物开发中的潜力 (Roggen et al., 2011)
  • 用于细胞毒性评估的混合分子: 该化学物质可用作创建嘌呤-喹啉混合物的构建块。这些新颖化合物已经被用于针对NCI-60细胞系的细胞毒性研究,显示出对非小细胞肺癌治疗的有希望结果,突显了其在肿瘤学中的重要性 (Kapadiya & Khunt, 2018)

材料科学和化学工程

  • 晶体结构中的客体插层: 该化合物已被用于合成形成独特氢键网络的衍生物,促进客体分子的插层。这种性质对于开发具有潜在应用于分子识别和存储的材料至关重要 (Jang et al., 2016)

工艺开发和规模化生产

  • 大规模合成: 已经针对N-苄基氯嘌呤衍生物的大规模制备优化了制药生产工艺,展示了该化合物在工业环境中的适用性。开发的工艺强调了其在合成用于制药的复杂分子中的重要性 (Shi et al., 2015)

属性

IUPAC Name

8-chloro-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVALAOQISRDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344585
Record name 8-chloro-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28128-28-1
Record name 28128-28-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloro-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of adenosine (2.67 g, 10 mmol) in DMA/HCl (0.5M, 45 mL) was added m-chloroperoxybenzoic acid (MCPBA, 3.22 g, 16 mmol 87%) and stirred at room temperature for 2.5 h. An additional portion of MCPBA (0.9 g, 5 mmol) was added and stirring continued for another 1 h. Toluene (50 mL) was added to the reaction mixture and the solvents evaporated at 60° C. under vacuo to dryness. The residue was dissolved in water (50 mL) and extracted with ether (3×50 mL). The pH of the aqueous phase was adjusted to 5 with 2N NaOH and then diluted with EtOH (100 mL). The solution was stored in the refrigerator overnight. The light yellow solid that separated was collected, washed with cold EtOH (2×25 mL) and dried to give 1.44 g (85.2%) of 1: mp 305°-310° C. (dec.) [Lit. mp>300° C. (dec.)]: IR (KBr): 630 (C-C1), 3100-3300 (NH2) cm-1 : UV: λmax (pH 1) 262 nm (ε 8,700): λmax (pH 7) 268 nm (ε 7,900): λmax (pH 11) 269 nm (ε 8,300): 1H NMR (Me2SO-d6): δ 7.48 (br s, 2, NH2), 8.10 (s, 1, C2H) and 13.60 (br s, 1, N9H).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
DMA HCl
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
85.2%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。